2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCWXZECJHKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259803 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-94-6 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566169-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzothiazole Formation
The benzothiazole scaffold is typically synthesized via the reaction of 2-aminothiophenol with aldehydes or ketones. For 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol, the following steps are critical:
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Synthesis of 4-(Dimethylamino)benzaldehyde :
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4-Nitrobenzaldehyde is subjected to reductive amination with dimethylamine under hydrogen gas in the presence of a palladium catalyst, yielding 4-(dimethylamino)benzaldehyde.
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Cyclization with 2-Amino-5-hydroxythiophenol :
Reaction Conditions :
Alternative Route: Ullmann-Type Coupling
A copper-catalyzed Ullmann coupling has been explored to introduce the dimethylamino group post-cyclization:
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Synthesis of 2-(4-Bromophenyl)benzothiazole-6-ol :
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Bromination of 2-phenylbenzothiazole-6-ol using N-bromosuccinimide (NBS) in dichloromethane.
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Amination with Dimethylamine :
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The brominated intermediate reacts with dimethylamine in the presence of CuI and 1,10-phenanthroline at 120°C in dimethylformamide (DMF).
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Optimization Notes :
Hydroxylation at the 6-Position
Introducing the hydroxyl group at the 6-position of the benzothiazole ring requires regioselective functionalization. Two primary methods are employed:
Direct Electrophilic Substitution
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Nitration-Reduction-Hydrolysis :
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Nitration of 2-[4-(dimethylamino)phenyl]benzothiazole with nitric acid in sulfuric acid at 0–5°C introduces a nitro group at the 6-position.
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Reduction using SnCl₂/HCl converts the nitro group to an amine.
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Hydrolysis with aqueous NaOH at 100°C yields the hydroxyl group.
Challenges :
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Directed Ortho-Metalation (DoM)
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Lithiation Strategy :
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Protection of the benzothiazole nitrogen with a tert-butoxycarbonyl (Boc) group.
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Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 6-position.
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Quenching with trimethylborate followed by oxidative workup (H₂O₂) introduces the hydroxyl group.
Advantages :
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Industrial-Scale Synthesis
The patent US3801587A describes a high-pressure, continuous process for analogous benzothiazoles, which can be adapted for 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol:
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Reaction Setup :
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A mixture of 4-(dimethylamino)aniline and sulfur (molar ratio 6:1) is heated to 300–400°C under 30–100 atm pressure.
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Hydrogen sulfide gas is continuously removed to shift equilibrium toward product formation.
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Workup :
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Distillation under reduced pressure isolates unreacted aniline.
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Recrystallization from ethanol yields the pure product.
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Key Parameters :
Analytical Characterization
Critical data for verifying the compound’s purity and structure:
| Property | Method | Value |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 270.4 g/mol |
| Melting Point | DSC | 188–190°C |
| UV-Vis λ<sub>max</sub> | Spectroscopy | 340 nm (ε = 12,500 M⁻¹cm⁻¹) |
| <sup>1</sup>H NMR (DMSO) | NMR | δ 7.8 (s, 1H, OH), 7.5–6.9 (m, 7H), 3.1 (s, 6H) |
Chemical Reactions Analysis
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, exhibit promising antimicrobial properties. A study synthesized various benzothiazole derivatives and evaluated their efficacy against a range of bacteria and fungi. The results demonstrated that certain derivatives had significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
2. Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular processes involved in tumor growth. In vitro studies have shown that compounds similar to 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Material Science Applications
1. Fluorescent Dyes
The compound has been explored as a fluorescent dye due to its unique photophysical properties. Its fluorescence characteristics make it suitable for applications in bioimaging and as a tracer in various biological assays. The stability and brightness of the dye enhance its utility in fluorescence microscopy and related techniques .
2. Sensor Development
Recent advancements have seen the use of benzothiazole derivatives in the development of sensors for detecting heavy metals and other pollutants. The compound's ability to form complexes with metal ions allows for sensitive detection methods, which are crucial for environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol involves its ability to bind to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is influenced by the concentration of the compound and the presence of solvents such as acetonitrile . The compound’s interaction with amyloid fibrils is crucial for its use as a fluorescent dye in the study of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol with structurally analogous benzothiazoles, focusing on substituent effects, binding properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Binding and Selectivity: The dimethylamino group in 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol enhances electron-donating properties, improving interactions with amyloid-beta aggregates compared to its methylamino analog . Halogenation (e.g., iodine at the 6-position) increases binding selectivity for specific amyloid plaque sites (BS2), as seen in halogenated derivatives like 6-iodobenzothiazole .
Synthetic Accessibility: The hydroxyl group in 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol is typically introduced via demethylation of its methoxy precursor (6-MeO-BTA-2) using BBr₃, yielding a 72% conversion efficiency .
Physicochemical and Pharmacokinetic Properties: Compared to the methoxy analog, the hydroxyl group reduces lipophilicity (logP: ~2.5 vs. The methylamino derivative (PiB precursor) shows lower amyloid-binding affinity due to reduced electron-donating capacity of the -NHCH₃ group .
Applications in Research: While 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol is primarily studied for amyloid imaging, its methylated analogs (e.g., 2-methyl-6-phenylbenzothiazole) are explored as monoamine oxidase (MAO) inhibitors, highlighting the scaffold’s versatility .
Biological Activity
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, also known as BTA-2, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology, neurodegenerative disease diagnostics, and antimicrobial applications. This article explores the biological activity of BTA-2, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
BTA-2 is characterized by a dimethylamino group and a hydroxyl group on a benzothiazole ring structure. These functional groups contribute to its unique chemical properties, enhancing its interactions with biological targets.
BTA-2's biological activity is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:
- Cytotoxicity : BTA-2 has demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is believed to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Binding to Amyloid Fibrils : Studies indicate that BTA-2 binds to insulin amyloid fibrils, resulting in a characteristic blue-shift in its emission spectrum. This interaction enhances fluorescence intensity, making BTA-2 a promising dye for labeling amyloid samples in neurodegenerative disease research .
Biological Activity Overview
The following table summarizes the various biological activities associated with BTA-2 and related benzothiazole derivatives:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of BTA-2 on A549 and HeLa cell lines using MTT assays. The compound exhibited IC50 values indicating effective growth inhibition, particularly in A549 cells, suggesting selective toxicity towards cancerous cells .
- Fluorescence Studies : Research demonstrated that BTA-2 binds effectively to amyloid fibrils, showing increased fluorescence compared to traditional markers like Thioflavin T (ThT). This property positions BTA-2 as a superior candidate for labeling in amyloid-related studies .
- Antimicrobial Activity : In vitro tests revealed that BTA-2 derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and aminothiophenol derivatives. A widely used method is microwave-assisted synthesis (e.g., irradiating 4-methoxybenzaldehyde with o-aminothiophenol in the presence of silica gel, yielding 94% under solvent-free conditions) . Alternative approaches include:
- Reflux with catalysts : Reacting 4-(dimethylamino)benzaldehyde with 6-hydroxybenzothiazole precursors in ethanol/acetic acid under reflux, followed by solvent evaporation and recrystallization .
- Solid-phase synthesis : Silica gel-mediated reactions reduce side products and improve yield .
Optimization Tips : - Use microwave irradiation to shorten reaction time (e.g., 6 minutes vs. hours for conventional heating) .
- Adjust solvent polarity (e.g., DMF for solubility, ethanol for recrystallization) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 3.87 ppm for methoxy groups in analogs) .
- UV-Vis Spectroscopy : Assess electronic transitions; the dimethylamino group enhances π-conjugation, shifting absorption to ~350 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]⁺ peak at m/z 242 for analogs) .
- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the phenolic -OH group) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate structure-activity relationships (SAR)?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Docking : Screen against biological targets (e.g., monoamine oxidase enzymes) using AutoDock Vina. Align the benzothiazole core with active-site residues to predict binding affinity .
- Conformational Analysis : Spartan or Gaussian software identifies stable conformers, guiding SAR for bioactivity .
Q. How do researchers resolve contradictions in reported data (e.g., conflicting spectroscopic results or bioactivity)?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst ratios). For bioactivity discrepancies, use cell-line controls and dose-response curves.
- Meta-Analysis : Compare datasets across studies (e.g., logP values for solubility vs. bioactivity) to identify outliers .
Q. What strategies are employed to study the compound’s stability under varying pH or temperature?
Methodological Answer:
- Kinetic Studies : Monitor degradation via HPLC at 25–60°C and pH 2–12. Calculate half-life (t₁/₂) using first-order kinetics.
- Spectroscopic Tracking : UV-Vis absorbance changes (e.g., hypsochromic shifts indicate protonation of the dimethylamino group in acidic media) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .
Q. How is the compound’s potential bioactivity evaluated in preclinical models?
Methodological Answer:
- In Vitro Assays : Test against enzyme targets (e.g., MAO-B inhibition via fluorometric assays) .
- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to measure cytotoxicity (IC₅₀). Include positive controls (e.g., doxorubicin) .
- Mechanistic Probes : ROS detection kits or flow cytometry assess apoptosis induction .
Q. What advanced purification techniques improve yield and purity for large-scale research applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
